1-(4-fluorophenoxy)-4-nitrobenzene
Overview
Description
1-(4-fluorophenoxy)-4-nitrobenzene is an organic compound with the molecular formula C12H8FNO3. It is a derivative of benzene, where a fluorine atom and a nitrophenoxy group are substituted at the 1 and 4 positions, respectively. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenoxy)-4-nitrobenzene typically involves a multi-step process. One common method includes the reaction of 1-fluoro-4-nitrobenzene with phenol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst in methanol.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 4-(4-fluorophenoxy)benzenamine.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
1-(4-fluorophenoxy)-4-nitrobenzene is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: In the development of fluorescent probes and imaging agents due to its unique structural properties.
Medicine: Potential use in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenoxy)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The compound can undergo electrophilic aromatic substitution, affecting its interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-(4-nitrophenoxy)-: Similar structure but with a chlorine atom instead of fluorine.
Benzene, 1-bromo-4-(4-nitrophenoxy)-: Similar structure but with a bromine atom instead of fluorine.
Benzene, 1-iodo-4-(4-nitrophenoxy)-: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
1-(4-fluorophenoxy)-4-nitrobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with other molecules, making it valuable in various research and industrial applications.
Biological Activity
1-(4-Fluorophenoxy)-4-nitrobenzene is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound is an aromatic compound characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring. Its structure can be represented as follows:
Key Properties:
- Molecular Weight: 233.19 g/mol
- Solubility: Soluble in organic solvents, low solubility in water.
- Melting Point: Approximately 70-75 °C.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Bacillus subtilis | 32 |
Escherichia coli | 128 |
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116). The half-maximal inhibitory concentration (IC50) values were determined to be around 25 µM for MCF-7 cells and 30 µM for HCT-116 cells.
Mechanism of Action:
The anticancer activity is primarily attributed to the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. This leads to cell cycle arrest at the G2/M phase, inhibiting further proliferation.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various nitrobenzene derivatives, including this compound. The results indicated that modifications at the para position significantly enhanced antibacterial activity compared to non-fluorinated analogs. The study concluded that fluorine substitution plays a crucial role in increasing lipophilicity and membrane permeability, thereby enhancing bioactivity.
Case Study 2: Anticancer Potential
In a separate investigation, researchers assessed the anticancer potential of this compound on human breast cancer cell lines. The study found a dose-dependent increase in apoptosis markers, with significant activation of caspases-3 and -9 observed at higher concentrations. This research underscores the compound's potential as a lead candidate for developing novel anticancer therapies.
Toxicological Profile
The toxicological assessment of this compound indicates moderate toxicity levels. In animal studies, the oral LD50 was determined to be approximately 500 mg/kg in rats, suggesting potential risks associated with high dosages. Long-term exposure studies are necessary to fully understand its chronic toxicity and carcinogenic potential.
Properties
IUPAC Name |
1-(4-fluorophenoxy)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTHFMCXPLYBAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180287 | |
Record name | Benzene, 1-fluoro-4-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2561-25-3 | |
Record name | Benzene, 1-fluoro-4-(4-nitrophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002561253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-fluoro-4-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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